molecular formula C13H12N6O2 B11450571 2-methoxy-5-{(E)-[2-(9H-purin-6-yl)hydrazinylidene]methyl}phenol

2-methoxy-5-{(E)-[2-(9H-purin-6-yl)hydrazinylidene]methyl}phenol

Cat. No.: B11450571
M. Wt: 284.27 g/mol
InChI Key: PRGVDEHDHMGCEQ-BLLMUTORSA-N
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Description

2-METHOXY-5-[(E)-[2-(9H-PURIN-6-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is a complex organic compound that features a phenolic structure with a methoxy group and a purinyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-[(E)-[2-(9H-PURIN-6-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL typically involves the condensation of a methoxy-substituted phenol with a purine derivative under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and purinyl moieties.

    Reduction: Reduction reactions may target the hydrazone linkage, potentially converting it to a hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound’s purinyl moiety is of interest due to its potential interactions with nucleic acids and proteins. It may be used in studies related to enzyme inhibition or as a probe for biological assays.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery programs.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-[(E)-[2-(9H-PURIN-6-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL involves its interaction with molecular targets such as enzymes or receptors. The purinyl moiety can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-5-[(E)-[2-(9H-PURIN-6-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL: is similar to other purinyl hydrazone derivatives, such as those used in antiviral or anticancer research.

    Phenol derivatives: Compounds like 2-methoxy-5-prop-2-enyl-phenol share structural similarities but differ in their functional groups and biological activities.

Uniqueness

The uniqueness of 2-METHOXY-5-[(E)-[2-(9H-PURIN-6-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL lies in its combination of a methoxy-substituted phenol and a purinyl hydrazone moiety. This unique structure allows for diverse chemical reactivity and potential biological applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H12N6O2

Molecular Weight

284.27 g/mol

IUPAC Name

2-methoxy-5-[(E)-(7H-purin-6-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C13H12N6O2/c1-21-10-3-2-8(4-9(10)20)5-18-19-13-11-12(15-6-14-11)16-7-17-13/h2-7,20H,1H3,(H2,14,15,16,17,19)/b18-5+

InChI Key

PRGVDEHDHMGCEQ-BLLMUTORSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3)O

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC=NC3=C2NC=N3)O

Origin of Product

United States

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